molecular formula C5H2BrFO2S B13916744 5-Bromo-2-fluorothiophene-3-carboxylic acid

5-Bromo-2-fluorothiophene-3-carboxylic acid

Cat. No.: B13916744
M. Wt: 225.04 g/mol
InChI Key: FZBUJZHCFVNBRW-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorothiophene-3-carboxylic acid is an organofluorine compound that features a thiophene ring substituted with bromine, fluorine, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluorothiophene-3-carboxylic acid typically involves the bromination and fluorination of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted thiophene derivatives, oxidized or reduced thiophene compounds, and various coupling products such as esters and amides .

Scientific Research Applications

5-Bromo-2-fluorothiophene-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. It can also participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-fluorothiophene-2-carboxylic acid
  • 5-Chloro-2-fluorothiophene-3-carboxylic acid
  • 5-Iodo-2-fluorothiophene-3-carboxylic acid

Uniqueness

5-Bromo-2-fluorothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in organic synthesis and pharmaceuticals .

Properties

Molecular Formula

C5H2BrFO2S

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromo-2-fluorothiophene-3-carboxylic acid

InChI

InChI=1S/C5H2BrFO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9)

InChI Key

FZBUJZHCFVNBRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)O)F)Br

Origin of Product

United States

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